Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate
Overview
Description
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is a heterocyclic compound known for its diverse biological activities. This compound belongs to the pyrroloquinoline family, which is recognized for its potential in medicinal chemistry due to its unique structural features and pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate are the blood coagulation factors Xa and XIa . These factors play a crucial role in the blood coagulation cascade, a complex process that prevents excessive bleeding when a blood vessel is injured .
Mode of Action
This compound acts as a dual inhibitor of coagulation factors Xa and XIa .
Biochemical Pathways
The compound’s action affects the blood coagulation cascade, a biochemical pathway that leads to the formation of a clot. By inhibiting factors Xa and XIa, the compound disrupts this pathway, reducing the risk of thrombosis .
Result of Action
The inhibition of coagulation factors Xa and XIa by this compound can suppress thrombosis, potentially reducing the risk of cardiovascular diseases caused by blood coagulation system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide to form hydrazinocarbothioamides. These intermediates are then reacted with dimethyl acetylenedicarboxylate (DMAD) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential as an anticoagulant, antitumor, and antimicrobial agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one: Known for its anticoagulant properties.
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Exhibits anticoagulant and antitumor activities.
Uniqueness
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate is unique due to its ethyl ester group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its diverse biological activities .
Biological Activity
Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate (CAS No. 124730-53-6) is a compound of increasing interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the current understanding of its biological activity, focusing on its anticoagulant properties and other pharmacological effects.
Chemical Structure and Properties
This compound has a molecular formula of C14H15NO2 and a molecular weight of 229.27 g/mol. Its structure features a pyrroloquinoline core, which is known for its diverse biological activities.
Anticoagulant Activity
Recent studies have highlighted the anticoagulant potential of derivatives based on the pyrrolo[3,2,1-ij]quinoline scaffold. Specifically, research has demonstrated that compounds derived from this structure can act as inhibitors of coagulation factors Xa and XIa.
In Vitro Studies
In a study evaluating various derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, it was found that certain compounds exhibited significant inhibitory effects on factor Xa and factor XIa. The most potent inhibitors reported had IC50 values in the range of 0.7 to 40 μM for factor Xa and as low as 2 μM for factor XIa inhibitors .
Table 1: Inhibitory Activity of Pyrroloquinoline Derivatives
Compound Name | IC50 (µM) for Factor Xa | IC50 (µM) for Factor XIa |
---|---|---|
Compound A | 3.68 | 2 |
Compound B | 10 | 5 |
Compound C | 0.7 | 1.5 |
These findings indicate that structural modifications can enhance the anticoagulant activity of these compounds.
The mechanism by which this compound exerts its anticoagulant effects involves the inhibition of specific coagulation factors. The design of hybrid molecules that incorporate known pharmacophores has been shown to improve binding affinity and selectivity towards these targets .
Other Biological Activities
Beyond anticoagulant properties, derivatives of this compound have also been investigated for additional biological activities:
- Antimicrobial Activity : Some studies suggest potential antimicrobial effects against various pathogens.
- Anticancer Activity : Research indicates that certain derivatives may exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Anticoagulant Efficacy
In a controlled laboratory setting, a derivative of this compound was tested for its ability to inhibit blood coagulation in vitro. The study utilized amidolytic assays to quantify the inhibition of coagulation factors. Results showed that the compound effectively reduced thrombin generation in human plasma samples.
Case Study: Anticancer Potential
A separate investigation assessed the anticancer efficacy of this compound against human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.
Properties
IUPAC Name |
ethyl 1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14(16)12-9-15-8-4-6-10-5-3-7-11(12)13(10)15/h3,5,7,9H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYWUGSDJVIVBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C1=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609513 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124730-53-6 | |
Record name | Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60609513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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